REACTION_CXSMILES
|
[CH3:1][N:2]([C:16]1[CH:17]=[CH:18][C:19]([C:22]([NH:24][C@H:25]([C:31]([OH:33])=[O:32])[CH2:26][CH2:27][C:28]([OH:30])=[O:29])=[O:23])=[CH:20][CH:21]=1)[CH2:3][C:4]1[CH:5]=[N:6][C:7]2[N:13]=[C:12]([NH2:14])[N:11]=[C:10]([NH2:15])[C:8]=2[N:9]=1.C([O-])(=O)C.[Zn+2:38].C([O-])(=O)C>CO>[Zn:38].[CH3:1][N:2]([C:16]1[CH:17]=[CH:18][C:19]([C:22]([NH:24][C@H:25]([C:31]([OH:33])=[O:32])[CH2:26][CH2:27][C:28]([OH:30])=[O:29])=[O:23])=[CH:20][CH:21]=1)[CH2:3][C:4]1[CH:5]=[N:6][C:7]2[N:13]=[C:12]([NH2:14])[N:11]=[C:10]([NH2:15])[C:8]=2[N:9]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
CN(CC=1C=NC2=C(N1)C(=NC(=N2)N)N)C=3C=CC(=CC3)C(=O)N[C@@H](CCC(=O)O)C(=O)O
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Zn+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(CC=1C=NC2=C(N1)C(=NC(=N2)N)N)C=3C=CC(=CC3)C(=O)N[C@@H](CCC(=O)O)C(=O)O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for one hour at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Immediate precipitation (flocculent)
|
Type
|
CONCENTRATION
|
Details
|
The mixture was then concentrated in a rotating evaporator (roto-vap) at 40° C
|
Type
|
CUSTOM
|
Details
|
The residue obtained (3.2 g)
|
Type
|
CUSTOM
|
Details
|
was dried under high vacuum
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
[Zn]
|
Name
|
|
Type
|
product
|
Smiles
|
CN(CC=1C=NC2=C(N1)C(=NC(=N2)N)N)C=3C=CC(=CC3)C(=O)N[C@@H](CCC(=O)O)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][N:2]([C:16]1[CH:17]=[CH:18][C:19]([C:22]([NH:24][C@H:25]([C:31]([OH:33])=[O:32])[CH2:26][CH2:27][C:28]([OH:30])=[O:29])=[O:23])=[CH:20][CH:21]=1)[CH2:3][C:4]1[CH:5]=[N:6][C:7]2[N:13]=[C:12]([NH2:14])[N:11]=[C:10]([NH2:15])[C:8]=2[N:9]=1.C([O-])(=O)C.[Zn+2:38].C([O-])(=O)C>CO>[Zn:38].[CH3:1][N:2]([C:16]1[CH:17]=[CH:18][C:19]([C:22]([NH:24][C@H:25]([C:31]([OH:33])=[O:32])[CH2:26][CH2:27][C:28]([OH:30])=[O:29])=[O:23])=[CH:20][CH:21]=1)[CH2:3][C:4]1[CH:5]=[N:6][C:7]2[N:13]=[C:12]([NH2:14])[N:11]=[C:10]([NH2:15])[C:8]=2[N:9]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
CN(CC=1C=NC2=C(N1)C(=NC(=N2)N)N)C=3C=CC(=CC3)C(=O)N[C@@H](CCC(=O)O)C(=O)O
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Zn+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(CC=1C=NC2=C(N1)C(=NC(=N2)N)N)C=3C=CC(=CC3)C(=O)N[C@@H](CCC(=O)O)C(=O)O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for one hour at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Immediate precipitation (flocculent)
|
Type
|
CONCENTRATION
|
Details
|
The mixture was then concentrated in a rotating evaporator (roto-vap) at 40° C
|
Type
|
CUSTOM
|
Details
|
The residue obtained (3.2 g)
|
Type
|
CUSTOM
|
Details
|
was dried under high vacuum
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
[Zn]
|
Name
|
|
Type
|
product
|
Smiles
|
CN(CC=1C=NC2=C(N1)C(=NC(=N2)N)N)C=3C=CC(=CC3)C(=O)N[C@@H](CCC(=O)O)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |